![molecular formula C19H32ClIN2Si2 B1428261 5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1305324-71-3](/img/structure/B1428261.png)
5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
The compound “5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring. The pyrrolopyridine core is substituted at various positions with a chlorine atom, an iodine atom, a triisopropylsilyl group, and a trimethylsilyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolopyridine core, followed by the introduction of the various substituents. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired order of the substitutions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyrrolopyridine core suggests that the molecule may have aromatic character, which could influence its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various substituents. The chlorine and iodine atoms are halogens, which are often involved in substitution reactions. The silyl groups could also participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Synthesis and Chemical Reactivity
Research on related pyridine and pyrrolopyridine derivatives highlights the importance of these compounds in synthetic chemistry. For example, studies demonstrate the utility of halogenated pyridines as precursors for various chemical transformations, including halogen shuffling and site-selective electrophilic substitutions, which are key steps in the synthesis of complex organic molecules (Mongin et al., 1998). Such processes are fundamental for the development of pharmaceuticals, agrochemicals, and materials science.
Catalysis and Enantioselective Reactions
Pyridine derivatives, including those with substituents such as triisopropylsilyl and trimethylsilyl groups, are often used as ligands in catalytic systems that facilitate enantioselective reactions. These reactions are crucial for producing chiral compounds, which have significant implications in drug development and synthesis (Desimoni et al., 2005). The ability to control the chirality of a molecule is essential for the pharmaceutical industry, as the biological activity of a drug can be highly dependent on its stereochemistry.
Material Science and Electronic Properties
Halogenated pyrrolopyridines and related compounds are also explored for their electronic properties and potential applications in material science. For instance, their use in the synthesis of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic materials is an area of active research. These compounds can serve as building blocks for conjugated polymers and small molecules that exhibit desirable electronic properties for such applications.
Advanced Synthetic Techniques
The research also showcases advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions, which are pivotal for constructing carbon-carbon and carbon-heteroatom bonds in complex organic molecules. These methodologies enable the synthesis of a wide range of heterocyclic compounds, including pyrrolopyridines, with diverse functional groups and structural complexity (Park et al., 1998). Such synthetic strategies are fundamental for the development of new materials, drugs, and catalysts.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-chloro-6-iodo-4-trimethylsilylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32ClIN2Si2/c1-12(2)25(13(3)4,14(5)6)23-11-10-15-17(24(7,8)9)16(20)18(21)22-19(15)23/h10-14H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKXEXIAUBBVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=C(N=C21)I)Cl)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClIN2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120966 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201120966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1305324-71-3 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201120966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B1428178.png)
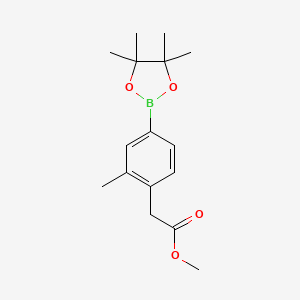
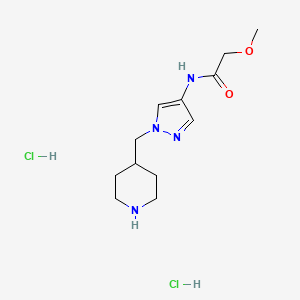
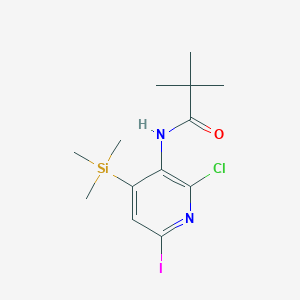
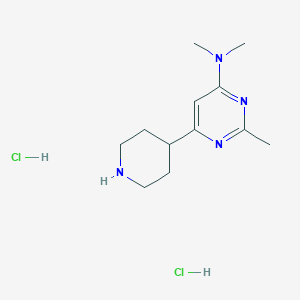

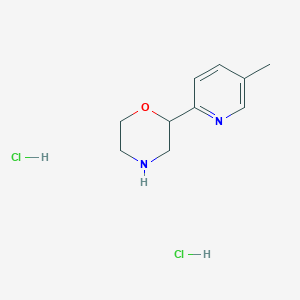

![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1428193.png)
![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B1428194.png)
![5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1428195.png)
![3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid](/img/structure/B1428196.png)
![methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate](/img/structure/B1428200.png)
![5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428201.png)